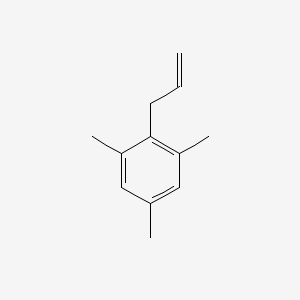
(4-(2,2-Diphenylvinyl)phenyl)boronic acid
描述
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diphenylvinyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
作用机制
Target of Action
Boronic acids, in general, are known to reversibly and covalently bind to lewis bases and polyols . This property has facilitated the development of a large number of chemical sensors to recognize carbohydrates, catecholamines, ions, hydrogen peroxide, and so on .
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols and other lewis bases . This interaction can lead to changes in the target molecules, potentially altering their function or activity.
Pharmacokinetics
It has a molecular weight of 300.15900, a density of 1.18 g/cm3, and a boiling point of 465.1ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could potentially influence its stability.
生化分析
Biochemical Properties
(4-(2,2-Diphenylvinyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound is known to interact with enzymes such as proteases and kinases, as well as proteins that contain serine, threonine, or tyrosine residues. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of these amino acids, leading to enzyme inhibition or modulation of protein function. Additionally, this compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. The impact of this compound on cell function is also evident in its ability to induce apoptosis or cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can modulate gene expression by affecting transcription factors or other regulatory proteins. The compound’s ability to form stable complexes with biomolecules also contributes to its efficacy in biochemical reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on biological systems. Careful dosage optimization is essential to balance the desired biochemical effects with potential adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, lipid metabolism, and nucleotide synthesis. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying metabolic regulation and identifying therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its effects on local biochemical processes. The subcellular distribution of this compound is influenced by its interactions with intracellular proteins and the dynamic nature of cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid typically involves the reaction of 4-bromo-2,2-diphenylvinylbenzene with a boronic acid derivative under palladium-catalyzed conditions. A common method includes the use of potassium carbonate (K2CO3) as a base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as the catalyst in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures, around 120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-(2,2-Diphenylvinyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through various organic transformations.
Common Reagents and Conditions
Palladium Catalysts: Essential for Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or ethanol.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and phenols from oxidation reactions.
科学研究应用
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is utilized in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Material Science: In the synthesis of polymers and advanced materials.
Medicinal Chemistry:
Biological Studies: Used in the synthesis of biologically active molecules and probes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
4-Vinylphenylboronic Acid: Contains a vinyl group attached to the phenyl ring.
trans-2-Phenylvinylboronic Acid: Features a trans-phenylvinyl group.
Uniqueness
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is unique due to its diphenylvinyl substitution, which provides additional steric and electronic properties that can influence its reactivity and the stability of the resulting products. This makes it particularly useful in forming more complex and sterically hindered biaryl compounds compared to simpler boronic acids .
属性
IUPAC Name |
[4-(2,2-diphenylethenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBSPJVPHSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464525 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288105-04-4 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
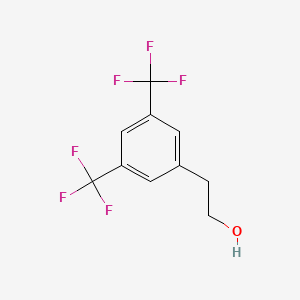
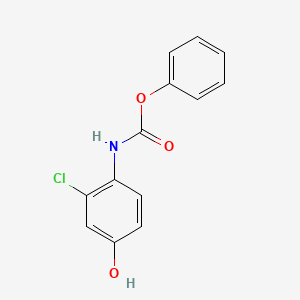
![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
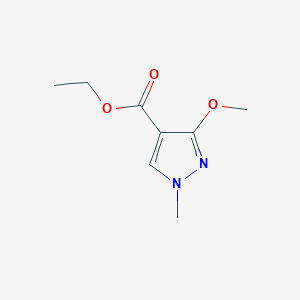
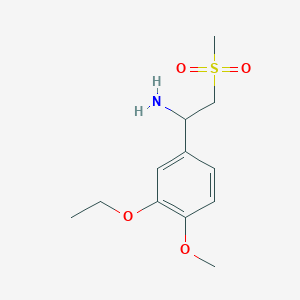
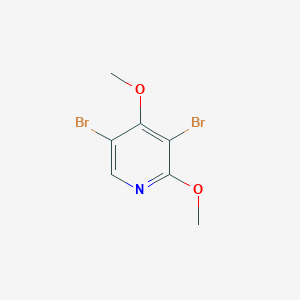
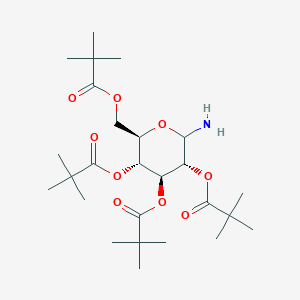
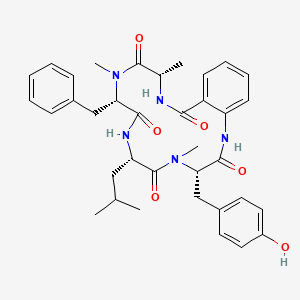
![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)


